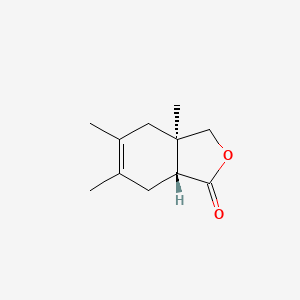
(3aR,7aR)-3a,5,6-Trimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aR,7aR)-3a,5,6-Trimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1(3H)-one is a complex organic compound with a unique structure that includes a tetrahydrobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aR)-3a,5,6-Trimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1(3H)-one typically involves multiple steps, including the formation of the benzofuran ring and the introduction of the methyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and scalability. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3aR,7aR)-3a,5,6-Trimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the benzofuran ring, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(3aR,7aR)-3a,5,6-Trimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3aR,7aR)-3a,5,6-Trimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1(3H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(3aR,7aR)-3a,5,6-Trimethyl-3a,4,7,7a-tetrahydro-2-benzofuran-1(3H)-one: shares similarities with other benzofuran derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple methyl groups, which confer distinct chemical and biological properties compared to other benzofuran derivatives.
Properties
CAS No. |
61328-61-8 |
|---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
(3aR,7aR)-3a,5,6-trimethyl-3,4,7,7a-tetrahydro-2-benzofuran-1-one |
InChI |
InChI=1S/C11H16O2/c1-7-4-9-10(12)13-6-11(9,3)5-8(7)2/h9H,4-6H2,1-3H3/t9-,11-/m0/s1 |
InChI Key |
NSKURVUHJQVTDL-ONGXEEELSA-N |
Isomeric SMILES |
CC1=C(C[C@]2(COC(=O)[C@@H]2C1)C)C |
Canonical SMILES |
CC1=C(CC2(COC(=O)C2C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


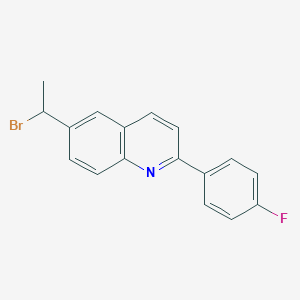
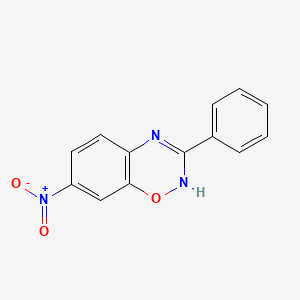
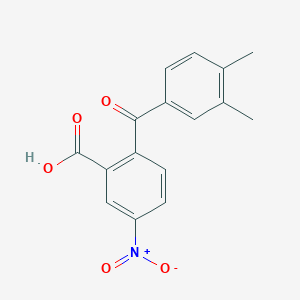
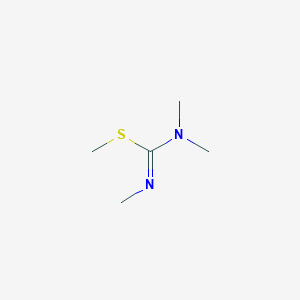
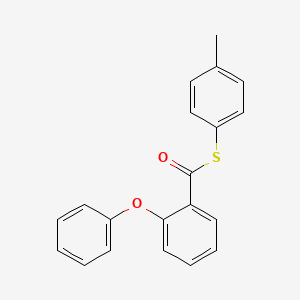

![2,3,4-Tribromophenyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14567859.png)
![4-(Aminomethyl)-5-[(methanesulfinyl)methyl]-2-methylpyridin-3-ol](/img/structure/B14567867.png)


![9-Methyl-6,12-dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14567886.png)

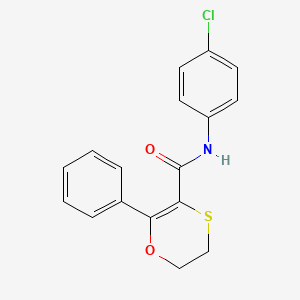
![7-Bromo-2,3-dihydronaphtho[2,3-f]phthalazine-1,4-dione](/img/structure/B14567913.png)
